N-(2-ethylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Chemical Reactions Analysis
N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby disrupting key biological pathways. For instance, it has been shown to inhibit thymidylate kinase, an enzyme crucial for DNA synthesis, which explains its potential anticancer activity .
Comparison with Similar Compounds
N~4~-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives such as:
N-BENZYL-3,4-DIHYDROXYPYRIDINE-2-CARBOXYLIC AMID: Known for its HIV integrase inhibitory activity.
Pyridine, 4-(4-ethynylphenyl)-: Used as a reagent in organic synthesis.
N-(pyridine-4-yl)isonicotinamide: Exhibits antimicrobial properties.
The uniqueness of N4-(2-ETHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N4O/c1-4-12-7-5-6-8-15(12)20-17(22)13-9-11(2)19-16-14(13)10-18-21(16)3/h5-10H,4H2,1-3H3,(H,20,22) |
InChI Key |
CSWRKPUZTUVAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C3C=NN(C3=NC(=C2)C)C |
Origin of Product |
United States |
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